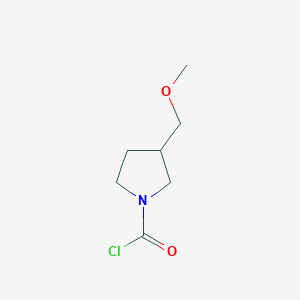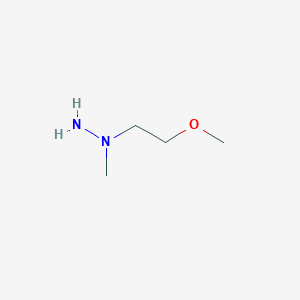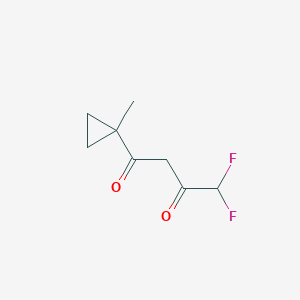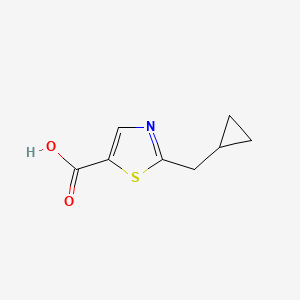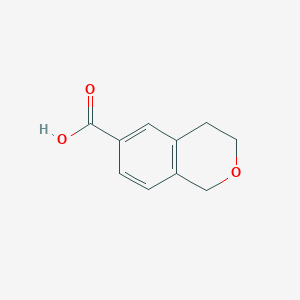
3,4-dihydro-1H-2-benzopyran-6-carboxylic acid
Overview
Description
3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 3,4-dihydropyran-2-ones, a class of compounds to which 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid belongs, has been achieved through organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .Molecular Structure Analysis
The InChI code for 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is 1S/C10H10O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-2,5H,3-4,6H2,(H,11,12) .Physical And Chemical Properties Analysis
3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a powder in its physical form . It has a molecular weight of 178.19 .Scientific Research Applications
Synthesis and Chemical Properties
3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is a key intermediate in the synthesis of various pharmacologically significant compounds. For instance, it is involved in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process encompasses several steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, with an overall yield of 27% (Chen Xin-zhi, 2007). Moreover, derivatives of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid have been explored for their potential in synthesizing various other compounds through functionalization reactions (İ. Yıldırım et al., 2005), (İ. Yıldırım & F. Kandemirli, 2006).
Application in Pharmacology
Various derivatives of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid have been synthesized and assessed for their pharmacological activities. For example, the compound has been used in the synthesis of cytotoxic compounds with potential applications in cancer therapy. Phelligridins, which are derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione, have shown selective cytotoxicity against certain human cancer cell lines (S. Mo et al., 2004).
Chemical Reactions and Mechanisms
Studies have also focused on the reaction mechanisms and chemical properties of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid derivatives. For example, research on the unexpected formation of certain derivatives has provided insights into novel methodologies and reaction conditions, optimizing yield and understanding the reaction pathways (Ricaurte Rodríguez et al., 2022).
Enzymatic Resolution and Synthesis
Enzymatic resolution of intermediates like (2S)-6-Fluoro-3,4-dihydro-4-oxo-2H1-benzopyran-2-carboxylic acid, a derivative of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid, has been explored for the production of pharmaceuticals like fidarestat, an aldose reductase inhibitor. This method has shown a high enantiomeric excess and provides a feasible approach for the enzymatic production of such compounds (Wei Dongzhi, 2008).
Safety And Hazards
The safety information available indicates that 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for the study of 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and related compounds involve the use of diverse substrates, catalysts, and reaction conditions to synthesize this skeleton due to its biological activity and multiple stereocenters . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAXESAODCHISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-2-benzopyran-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




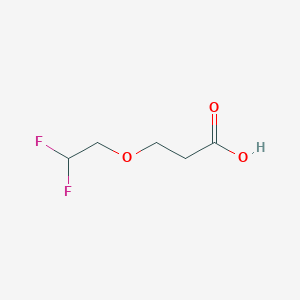

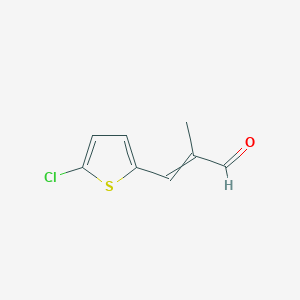

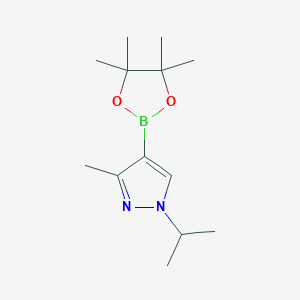
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
